molecular formula C4H3Br2NS B2483273 4-Bromo-5-(bromomethyl)-1,2-thiazole CAS No. 2092486-98-9

4-Bromo-5-(bromomethyl)-1,2-thiazole

Cat. No.: B2483273
CAS No.: 2092486-98-9
M. Wt: 256.94
InChI Key: IRFVYZVIOHQGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-(bromomethyl)-1,2-thiazole is a useful research compound. Its molecular formula is C4H3Br2NS and its molecular weight is 256.94. The purity is usually 95%.
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Scientific Research Applications

Generation and Trapping of Thiazole Derivatives

4-Bromo-5-(bromomethyl)-1,2-thiazole has been used in the generation and trapping of thiazole derivatives. In one study, this compound was prepared through bromination, and its treatment with sodium iodide led to thiazole o-quinodimethane, which was then trapped with various dienophiles. This process resulted in the formation of several derivative compounds, including 6-substituted-4,5-dihydrobenzothiazoles and anthra[2,3-b]thiazole-4,5-diones, demonstrating its utility in complex chemical syntheses (Al Hariri et al., 1997).

Promoting Benzoin Condensation

Another application of related thiazole derivatives is in promoting benzoin condensation. 4- and 5-methyl thiazole compounds, after undergoing certain chemical modifications, have been shown to effectively catalyze this reaction. This highlights the potential of thiazole derivatives, including this compound, in facilitating important organic reactions (Davis & Forrester, 1999).

Synthesis of Functionalized Thiazole Derivatives

The compound also finds use in the synthesis of various functionalized thiazole derivatives. A study described the reaction of 2-alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes with N-bromosuccinimide to form 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles. These reactions pave the way for the selective synthesis of 5-methyl-functionalized derivatives, showcasing the versatility of this compound in synthetic chemistry (Litvinchuk et al., 2018).

Application in Anticancer Research

Additionally, certain derivatives of this compound have been explored for their potential in anticancer research. One study synthesized a series of new imidazo(2,1-b)thiazole derivatives, starting from the reaction of 2-amino thiazole with 4-bromo phenyl bromide. These compounds were tested for their antioxidant activity and cytotoxic activity against kidney cancer, indicating the potential medicinal applications of thiazole derivatives (Hussein & Al-lami, 2022).

Safety and Hazards

The safety information available indicates that “4-Bromo-5-(bromomethyl)-1,2-thiazole” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

4-bromo-5-(bromomethyl)-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2NS/c5-1-4-3(6)2-7-8-4/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFVYZVIOHQGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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